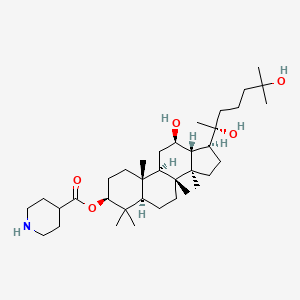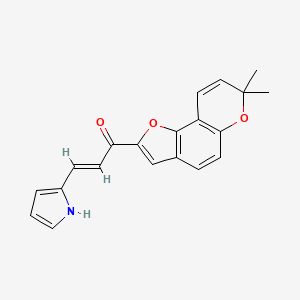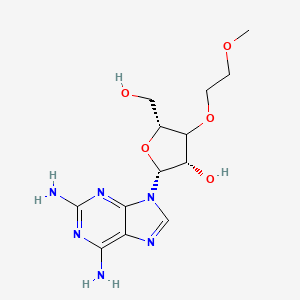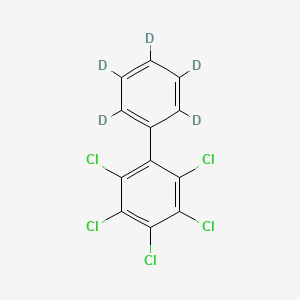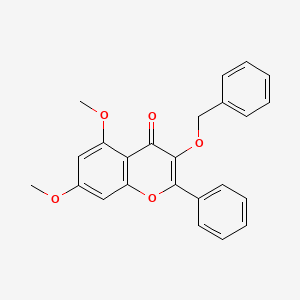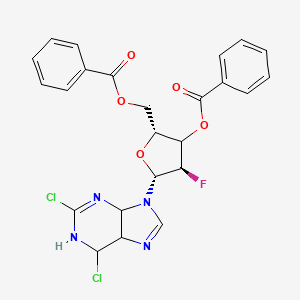![molecular formula C9H12N2O7 B12404726 1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)
1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dihydrouridine typically involves the reduction of uridine. One common method is the catalytic hydrogenation of uridine in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of dihydrouridine involves similar catalytic hydrogenation processes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization and chromatography .
Types of Reactions:
Oxidation: Dihydrouridine can undergo oxidation to form uridine.
Reduction: Further reduction can lead to the formation of tetrahydrouridine.
Substitution: Various substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Uridine.
Reduction: Tetrahydrouridine.
Substitution: Various acylated and alkylated derivatives.
科学研究应用
Dihydrouridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of nucleoside analogs.
Biology: Plays a role in the structural stability and function of tRNA.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Used in the production of modified nucleosides for research and therapeutic purposes.
作用机制
Dihydrouridine exerts its effects primarily through its incorporation into tRNA. It enhances the flexibility of the tRNA molecule, allowing for proper folding and function. The modification occurs at conserved positions in the tRNA, contributing to the stability and efficiency of protein synthesis .
相似化合物的比较
Uridine: The parent compound of dihydrouridine.
5-Methyldihydrouridine: A methylated derivative of dihydrouridine.
Tetrahydrouridine: A further reduced form of dihydrouridine.
Uniqueness: Dihydrouridine is unique due to its specific role in tRNA structure and function. Unlike uridine, which is found in various RNA molecules, dihydrouridine is specifically modified and incorporated into tRNA. This modification is crucial for the proper functioning of the tRNA and, consequently, protein synthesis .
属性
分子式 |
C9H12N2O7 |
|---|---|
分子量 |
260.20 g/mol |
IUPAC 名称 |
1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5?,6-,8-/m1/s1 |
InChI 键 |
QXDXBKZJFLRLCM-CQWREQHLSA-N |
手性 SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H](C([C@H](O2)CO)O)O)O |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



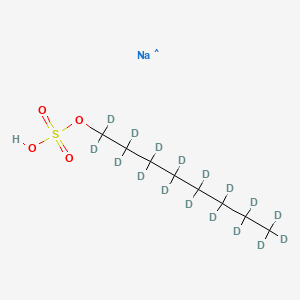
![[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B12404663.png)
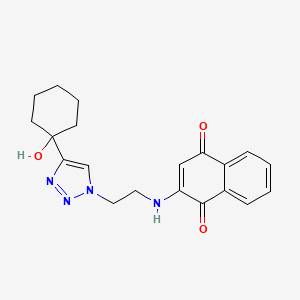


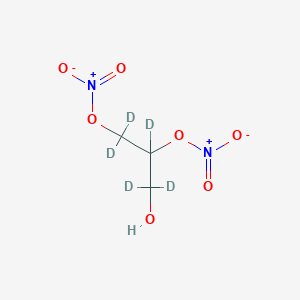
![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)
